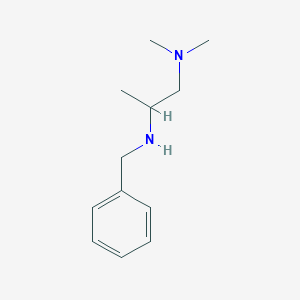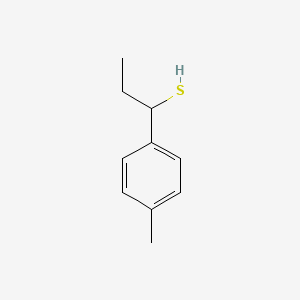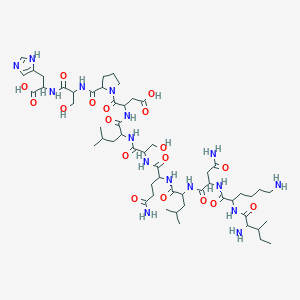![molecular formula C13H21NO3S B12117127 (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)
(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is an organic compound characterized by the presence of a sulfonamide group attached to a tetramethylphenyl ring and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves the following steps:
Preparation of 2,3,4,5-Tetramethylbenzenesulfonyl Chloride: This intermediate can be synthesized by reacting 2,3,4,5-tetramethylbenzene with chlorosulfonic acid under controlled conditions.
Formation of the Sulfonamide: The sulfonyl chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its sulfonamide group is known to interact with various biological targets, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyethyl)sulfonamide: Lacks the tetramethylphenyl group, making it less bulky and potentially less selective.
(2,3,4,5-Tetramethylphenyl)sulfonamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
N-Methyl-N-(2-methoxyethyl)sulfonamide: Similar in structure but with a methyl group instead of the tetramethylphenyl group.
Uniqueness
(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the combination of the bulky tetramethylphenyl group and the flexible methoxyethyl group. This combination provides a balance of steric hindrance and solubility, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H21NO3S |
|---|---|
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-9-8-13(12(4)11(3)10(9)2)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3 |
Clé InChI |
YKAHGEUKLPPWGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)


![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
